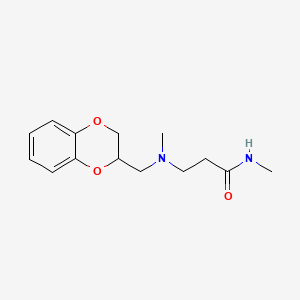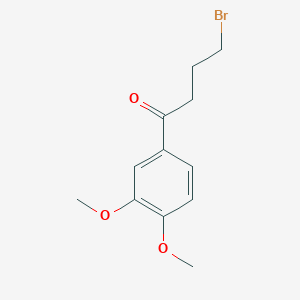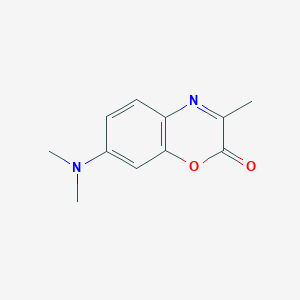
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring. The presence of a dimethylamino group and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-nitrochromone with 3-dimethylaminoaniline in the presence of trimethylsilyl chloride, which yields the desired benzoxazine derivative . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced fluorescence properties.
7-(Dimethylamino)-2-Fluorenesulfonate: Exhibits solvatochromic behavior and is used as a fluorescent probe.
Methylamino- and Dimethylaminoquinolines: These compounds share similar structural features and are studied for their medicinal properties.
Uniqueness
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
Propriétés
Numéro CAS |
92510-33-3 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
7-(dimethylamino)-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(14)15-10-6-8(13(2)3)4-5-9(10)12-7/h4-6H,1-3H3 |
Clé InChI |
KRDGYMIUDLVFGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)N(C)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



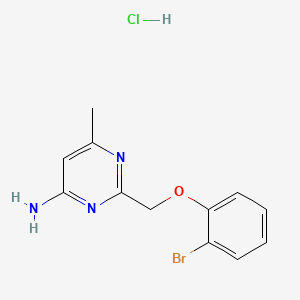


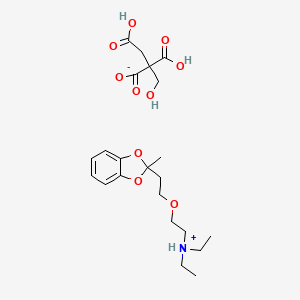
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)




![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
